2,6-Diazaspiro[3.4]octan-7-one hydrochloride CAS 1956355-12-6 properties
2,6-Diazaspiro[3.4]octan-7-one hydrochloride CAS 1956355-12-6 properties
An In-Depth Technical Guide to 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride (CAS 1956355-12-6) for Advanced Drug Discovery
Executive Summary
2,6-Diazaspiro[3.4]octan-7-one hydrochloride is a novel spirocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint, making it an attractive building block for designing highly selective and potent therapeutic agents. This guide synthesizes the available technical data on its properties, synthesis, and applications, providing researchers, scientists, and drug development professionals with a comprehensive resource. We will delve into its role as a key intermediate in the development of potent Sigma-1 Receptor (σ1R) antagonists for pain management and its incorporation into inhibitors of oncogenic proteins like KRAS G12C. This document provides field-proven insights into its handling, analysis, and strategic implementation in drug discovery programs.
The Strategic Value of Spirocyclic Scaffolds in Modern Drug Design
In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly moving away from flat, aromatic structures towards molecules with greater three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this evolution.[1]
The primary advantages of incorporating spirocyclic motifs like the 2,6-diazaspiro[3.4]octane core include:
-
Enhanced Three-Dimensionality (3D) : The spirocyclic core imparts a rigid, non-planar geometry. This allows for the precise spatial projection of functional groups into the binding pockets of biological targets, potentially leading to enhanced potency and selectivity.[1]
-
Increased sp3 Character : A higher fraction of sp3-hybridized carbons (Fsp3) is often correlated with improved physicochemical properties, such as increased solubility and metabolic stability, and ultimately, a higher probability of clinical success.[1]
-
Novel Chemical Space : These scaffolds provide access to unexplored areas of chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.
The 2,6-diazaspiro[3.4]octan-7-one framework, combining an azetidine ring with a γ-lactam, serves as a versatile and synthetically accessible entry point into this valuable class of molecules.[2]
Physicochemical and Handling Properties
Accurate characterization of a building block is fundamental to its successful application in synthesis and screening. Below are the key properties of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.
Core Properties
A summary of the compound's identifying and physical properties is presented in the table below. The hydrochloride salt form is specifically utilized to improve the aqueous solubility and handling of the parent amine-containing compound.[2]
| Property | Value | Source(s) |
| CAS Number | 1956355-12-6 | [3][4][5] |
| Molecular Formula | C₆H₁₁ClN₂O | [3][5][6] |
| Molecular Weight | 162.62 g/mol | [3][6] |
| IUPAC Name | 2,6-diazaspiro[3.4]octan-7-one;hydrochloride | [3] |
| Physical State | Solid | [3] |
| Purity | Commercially available at ≥95% or ≥97% | [3][7] |
| Canonical SMILES | Cl.O=C1CC2(CNC2)CN1 | [3] |
| InChI Key | InChI=1S/C6H10N2O.ClH/c9-5-1-6(4-8-5)2-7-3-6;/h7H,1-4H2,(H,8,9);1H | [3][6] |
Storage and Stability
For maintaining chemical integrity, proper storage is critical.
-
Storage Conditions : Store at 2-8°C under an inert atmosphere.[4][6] Keep in a dark, dry, and well-ventilated place.[4][8]
-
Shelf Life : When stored correctly, the compound is stable for extended periods, with some suppliers indicating a shelf life of up to 1095 days.[6]
Safety and Handling
As a bioactive chemical, appropriate safety precautions must be observed.
-
GHS Classification : The compound is classified under GHS07 (Harmful/Irritant).[3]
-
Hazard Statements : H302 - Harmful if swallowed.[3] Inhalation may cause respiratory irritation.[8]
-
Precautionary Measures :
-
Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[8][9]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water and consult a physician.[8]
-
If swallowed, rinse mouth with water and seek immediate medical attention.[8]
-
Synthetic Strategies and Methodologies
The synthesis of the 2,6-diazaspiro[3.4]octane core presents unique challenges due to the inherent strain of the fused four- and five-membered ring system. However, several robust strategies have been developed.
General Synthetic Approaches
The construction of the spirocyclic framework is the key challenge. Methodologies often rely on multi-step pathways involving cyclization as the pivotal step.[2] A common and effective strategy involves the use of N-Boc-protected azetidine precursors, which allows for controlled and regioselective functionalization.[2] More complex routes may leverage enolate acylation to construct the required quaternary carbon center.[10]
The diagram below illustrates a conceptual workflow for the synthesis, highlighting the key stages from starting materials to the final hydrochloride salt.
Caption: Conceptual workflow for the synthesis of the target compound.
Representative Protocol: Amide Coupling for Derivatization
Once the core is synthesized, the secondary amine in the azetidine ring is a prime handle for further functionalization, typically via amide bond formation or reductive amination. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Objective: To couple a carboxylic acid (R-COOH) to the N-2 position of the 2,6-diazaspiro[3.4]octan-7-one core.
Materials:
-
2,6-Diazaspiro[3.4]octan-7-one hydrochloride (1.0 eq)
-
Carboxylic Acid of interest (1.1 eq)
-
Coupling agent: HATU or HBTU (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add the coupling agent (HATU) and DIPEA.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add 2,6-Diazaspiro[3.4]octan-7-one hydrochloride to the reaction mixture. The excess DIPEA will neutralize the hydrochloride salt in situ.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.
Causality Note: The choice of HATU as a coupling agent is due to its high efficiency and low rate of epimerization, which is critical when dealing with chiral substrates. DIPEA is used as a non-nucleophilic base to neutralize both the hydrochloride salt and the acids formed during the reaction without competing in the coupling reaction itself.
Applications in Medicinal Chemistry
The unique structural features of 2,6-Diazaspiro[3.4]octan-7-one have made it a privileged scaffold in several therapeutic areas.
Case Study: Sigma-1 Receptor (σ1R) Antagonists for Pain Management
Opioids, while effective analgesics, are plagued by issues of tolerance and addiction. The Sigma-1 Receptor (σ1R) has emerged as a key target for modulating opioid activity.[11] Antagonists of σ1R have been shown to enhance the analgesic effects of mu-opioid receptor (MOR) agonists like morphine and can even rescue morphine-induced analgesic tolerance.[11]
Researchers have successfully designed and synthesized a series of potent and selective σ1R antagonists using the 2,6-diazaspiro[3.4]octan-7-one scaffold.[11] In these designs, the spirocyclic core acts as a rigid anchor, positioning key pharmacophoric elements for optimal interaction with the receptor. A 2023 study published in the European Journal of Medicinal Chemistry identified compound 32 from this series, which demonstrated significant enhancement of morphine's antinociceptive effects in preclinical models.[11]
Caption: Role of σ1R antagonists in enhancing opioid-mediated analgesia.
Case Study: Covalent Inhibitors of KRAS G12C
The KRAS protein is a critical signaling node, and the G12C mutation is a known driver in many cancers. Developing inhibitors for this target has been a major goal in oncology. Patent literature describes the use of 2,6-diazaspiro[3.4]octane derivatives in the design of covalent inhibitors of the KRAS G12C mutant protein.[12]
In these molecules, the spirocyclic core serves as a central scaffold to link a benzonitrile moiety (which interacts with the protein) to a reactive acryloyl group. This acryloyl "warhead" forms a covalent bond with the mutant cysteine residue of KRAS G12C, leading to irreversible inhibition and suppression of tumor cell growth.[12] The rigid spirocycle ensures the correct orientation of the warhead for efficient reaction.
Analytical and Quality Control (QC) Methodologies
A robust analytical package is essential to confirm the identity, purity, and quality of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride. Vendor documentation frequently references the availability of NMR, HPLC, and LC-MS data.[4]
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | The spectra should be consistent with the proposed structure, showing characteristic peaks for the aliphatic protons and carbons of the two rings and the carbonyl carbon. |
| LC-MS | Purity assessment and molecular weight confirmation. | A primary peak corresponding to the mass of the protonated parent molecule (m/z ≈ 127.08) should be observed, along with a purity assessment (e.g., >97% by UV detection). |
| FT-IR Spectroscopy | Functional group identification. | A strong absorption band characteristic of the amide carbonyl (C=O) stretch (typically ~1650-1700 cm⁻¹) and N-H/C-H stretching frequencies should be present. |
| Elemental Analysis | Confirmation of elemental composition (C, H, N, Cl). | The experimentally determined percentages of each element should match the theoretical values for the C₆H₁₁ClN₂O formula. |
The following diagram outlines a standard QC workflow for this building block.
Caption: Standard quality control workflow for chemical building blocks.
Conclusion
2,6-Diazaspiro[3.4]octan-7-one hydrochloride (CAS 1956355-12-6) is more than a mere building block; it is a strategic tool for medicinal chemists aiming to create next-generation therapeutics. Its inherent three-dimensionality and synthetic tractability have been successfully leveraged to address challenging biological targets in pain and oncology. This guide has provided a technical foundation covering its properties, synthesis, safe handling, and demonstrated applications. As drug discovery continues to embrace structural complexity, the value and utilization of scaffolds like this are set to increase, paving the way for novel and effective medicines.
References
- Benchchem. (n.d.). 2,6-Diazaspiro[3.4]octan-7-one | 1211515-65-9.
-
1PlusChem. (n.d.). 1956355-12-6 | 2,6-Diazaspiro[3.4]octan-7-one hydrochloride. Retrieved from [Link]
- ChemScence. (n.d.). MSDS of 2,5-diazaspiro[3.4]octan-6-one hydrochloride.
-
PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. Retrieved from [Link]
- ChemicalBook. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride Safety Data Sheet.
- Aobious. (n.d.). 3,4-二氮杂螺[3.4]辛-7-酮盐酸盐 | 1956355-12-6.
- Benchchem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
- ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF.
- Glentham. (n.d.). 2,6-Diazaspiro[3.4]octan-7-one hydrochloride, 95%.
- ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Google Patents. (n.d.). WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis.
- ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure.
-
MDPI. (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from [Link]
-
PubChem. (n.d.). 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
-
MDPI. (n.d.). A Review of Analytical Methods for Codeine Determination. Retrieved from [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1956355-12-6|2,6-Diazaspiro[3.4]octan-7-one hydrochloride|BLD Pharm [bldpharm.com]
- 5. 1pchem.com [1pchem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. calpaclab.com [calpaclab.com]
- 8. capotchem.cn [capotchem.cn]
- 9. chemicalbook.com [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis - Google Patents [patents.google.com]
